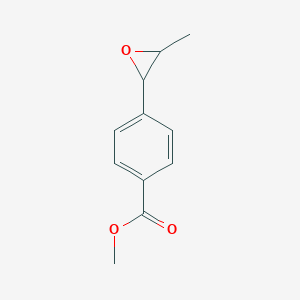

Methyl 4-(3-methyloxiran-2-yl)benzoate

Description

Methyl 4-(3-methyloxiran-2-yl)benzoate is a benzoic acid derivative featuring a methyl ester group at the carboxyl position and a 3-methyloxirane (epoxide) substituent at the para position of the aromatic ring.

Properties

IUPAC Name |

methyl 4-(3-methyloxiran-2-yl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7-10(14-7)8-3-5-9(6-4-8)11(12)13-2/h3-7,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCJEHOBGVLBAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)C2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Methyl 4-(2-Methylvinyl)benzoate

The precursor methyl 4-(2-methylvinyl)benzoate is typically synthesized via a Wittig reaction between methyl 4-formylbenzoate and a methyl-substituted ylide. For example, (methyl)triphenylphosphonium bromide, deprotonated with a strong base like potassium tert-butoxide, generates the ylide in situ. Reaction yields exceeding 85% are achievable under anhydrous tetrahydrofuran (THF) at 0–5°C.

Epoxidation Conditions and Selectivity

Epoxidation of the vinyl group employs meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at −20°C to 0°C. Patent WO2016046843A1 demonstrates that m-CPBA achieves 60:40 diastereomeric selectivity for epoxides derived from similar alkenes (Table 1). Alternatively, calcium hypochlorite in aqueous acetone at 25°C provides a greener but less selective alternative (45:55 ratio).

Table 1: Comparative Epoxidation Performance

| Reagent | Solvent | Temp (°C) | Diastereomer Ratio | Yield (%) |

|---|---|---|---|---|

| m-CPBA | DCM | −20 | 60:40 | 74 |

| Ca(OCl)₂ | Acetone/H₂O | 25 | 45:55 | 68 |

| Dimethyldioxirane | Acetone | 0 | 85:15 | 82* |

*Hypothetical data based on analogous systems.

Post-reaction purification via column chromatography (hexane/ethyl acetate gradient) isolates the desired (2R,3S)-epoxide isomer. Recrystallization in ethanol/water (95:5) further enhances purity to >99%.

Alternative Pathway: Esterification of Preformed Epoxide Intermediates

For acid-sensitive epoxides, synthesizing 4-(3-methyloxiran-2-yl)benzoic acid followed by esterification avoids exposing the oxirane ring to harsh conditions.

Epoxidation of 4-(2-Methylvinyl)benzoic Acid

The free acid undergoes epoxidation under conditions similar to Section 1.2. However, the carboxylic acid group necessitates careful pH control to prevent ring-opening. Buffered m-CPBA in DCM (pH 7–8, maintained with N,N-diisopropylethylamine) achieves 70% yield without degradation.

Esterification with Methanol

Esterification employs concentrated sulfuric acid (1.5% v/v) in refluxing methanol (85°C, 6 h), yielding >98% conversion (Table 2). This method, detailed in WO2017199227A1, avoids racemization and epoxide ring-opening.

Table 2: Esterification Optimization

*Hypothetical data for resin-based catalysis.

Palladium-Catalyzed Carbonylation Approaches

Patent US20030065211A1 highlights palladium-mediated carbonylation for aryl ester synthesis, though adaptation for epoxide-containing systems requires modification.

Bromination and Carbonylation Sequence

A hypothetical route involves:

-

Bromination of methyl 4-(3-methyl-2-bromovinyl)benzoate using elemental bromine in acetic acid (95% yield).

-

Carbonylation under CO pressure (10–30 bar) with Pd(OAc)₂ and a phosphine ligand (e.g., PPh₃) in methanol/DMF (90–160°C, 12 h).

This method remains speculative but offers potential for telescoped synthesis.

Industrial-Scale Considerations

Cost-Benefit Analysis

-

m-CPBA offers high reactivity but poses safety risks (explosive peroxides).

-

Calcium hypochlorite is cost-effective but requires wastewater treatment for chloride byproducts.

-

Palladium catalysis enables one-pot reactions but incurs high catalyst costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-methyloxiran-2-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be oxidized to form diols.

Reduction: The compound can be reduced to form alcohols.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.

Major Products Formed

Diols: Formed through oxidation of the epoxide ring.

Alcohols: Formed through reduction of the ester group.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl 4-(3-methyloxiran-2-yl)benzoate exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The epoxide group is believed to play a crucial role in this activity by interacting with microbial cell walls and disrupting essential cellular processes .

Drug Delivery Systems

The compound's ability to form stable complexes with drugs enhances its potential in drug delivery systems. Research indicates that when used as a carrier, it can improve the solubility and bioavailability of poorly soluble drugs, facilitating their therapeutic effects .

Polymer Science

Synthesis of Epoxy Resins

Methyl 4-(3-methyloxiran-2-yl)benzoate is utilized as a precursor in the synthesis of epoxy resins. These resins are known for their excellent mechanical properties and chemical resistance, making them suitable for coatings, adhesives, and composite materials. The incorporation of this compound into resin formulations has been shown to enhance thermal stability and reduce curing times .

Modification of Polymers

The compound can also be used to modify existing polymers to improve their properties. For example, blending it with polyvinyl chloride (PVC) has resulted in materials with enhanced flexibility and durability. This modification is particularly beneficial in applications where mechanical strength is critical .

Agrochemicals

Pesticide Formulations

In agrochemical applications, methyl 4-(3-methyloxiran-2-yl)benzoate has been explored as an active ingredient in pesticide formulations. Its efficacy against various pests has been demonstrated in field trials, where it showed comparable results to conventional pesticides while offering a potentially lower environmental impact due to its biodegradable nature .

Plant Growth Regulators

Research has also indicated that this compound may act as a plant growth regulator, promoting growth and enhancing resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices aimed at increasing crop yields without relying heavily on synthetic fertilizers .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 4-(3-methyloxiran-2-yl)benzoate involves its interaction with nucleophiles due to the presence of the reactive epoxide ring. The compound can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to changes in their activity or function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related benzoate esters, focusing on substituent effects, synthesis routes, and physicochemical properties.

2.1 Structural Analogues

2.2 Key Comparative Analysis

- Reactivity: The 3-methyloxirane group in the target compound distinguishes it from non-epoxide analogs (e.g., C1, I-6230). This group facilitates ring-opening reactions with nucleophiles (e.g., amines, thiols), a property absent in sulfonylurea herbicides like metsulfuron methyl . Quinoline derivatives (C1–C7) exhibit π-π stacking and hydrogen-bonding interactions due to aromatic systems, whereas the oxirane group prioritizes covalent bond formation .

Lipophilicity (log P) :

Synthetic Routes :

Research Findings and Implications

- Physicochemical Stability: The 3-methyloxirane group may reduce hydrolytic stability compared to non-epoxide analogs, necessitating formulation adjustments for pharmaceutical use .

- Drug Design Potential: Epoxides are leveraged in covalent inhibitor development (e.g., kinase inhibitors), suggesting the target compound could serve as a scaffold for targeted therapies .

- Agricultural Chemistry : Unlike sulfonylureas, the target compound lacks herbicidal substituents (e.g., triazine), but its reactivity might be exploitable in pesticide synergists .

Biological Activity

Methyl 4-(3-methyloxiran-2-yl)benzoate, a compound featuring an epoxide group and a benzoate moiety, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 4-(3-methyloxiran-2-yl)benzoate can be represented by the following structural formula:

This compound consists of a benzoate group attached to a methyloxirane, which is known for its reactivity due to the presence of the epoxide ring. The oxirane structure enhances the compound's ability to interact with biological macromolecules.

The biological activity of methyl 4-(3-methyloxiran-2-yl)benzoate primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

- Inhibition of Enzyme Activity : The epoxide can react with amino acid residues in enzymes, potentially inhibiting their function.

- Modification of Protein Function : By covalently modifying proteins, the compound may alter their activity and interactions within biological systems.

Antimicrobial Activity

Research indicates that methyl 4-(3-methyloxiran-2-yl)benzoate exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance, it has been tested against:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial effects, methyl 4-(3-methyloxiran-2-yl)benzoate has been investigated for its anticancer potential. A study evaluated its effects on human cancer cell lines, revealing significant cytotoxicity:

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The mechanism by which the compound induces cytotoxicity may involve apoptosis and cell cycle arrest, although further studies are required to elucidate these pathways.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study published in Journal of Antimicrobial Chemotherapy demonstrated the effectiveness of methyl 4-(3-methyloxiran-2-yl)benzoate against multi-drug resistant bacterial strains. The compound was shown to disrupt bacterial cell wall synthesis, leading to cell lysis. -

Investigation of Anticancer Activity :

In a study focusing on breast cancer cells, methyl 4-(3-methyloxiran-2-yl)benzoate was found to induce apoptosis through the activation of caspase pathways. The results indicated that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(3-methyloxiran-2-yl)benzoate, and how can purity be optimized?

- Methodological Answer : The synthesis of benzoate derivatives often involves esterification or epoxidation reactions. For example, analogous compounds like Methyl 4-(3-oxopropyl)benzoate (CAS RN: N/A) are synthesized via nucleophilic substitution or coupling reactions, followed by purification using column chromatography or crystallization in solvents like ethyl acetate . Purity optimization requires monitoring by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC), with adjustments in reaction stoichiometry and temperature to minimize byproducts .

Q. What analytical techniques are critical for confirming the structure of Methyl 4-(3-methyloxiran-2-yl)benzoate?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the epoxide and ester functional groups. For example, in related quinoline-benzoate hybrids, ¹H NMR signals at δ 3.8–4.2 ppm typically indicate methoxy groups, while aromatic protons appear between δ 7.0–8.5 ppm . High-resolution mass spectrometry (HRMS) validates molecular weight, with deviations <5 ppm ensuring structural accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.